6-Thiabicyclo[3.2.1]octane, 5-methyl-
Description
Overview of Bicyclic Ring Systems and Their Significance in Chemical Synthesis and Design
Bicyclic ring systems are molecules that contain two fused or bridged rings, sharing at least one common atom. These structures are classified into three main types:
Fused bicyclic compounds: The two rings share two adjacent atoms, essentially sharing one covalent bond.
Bridged bicyclic compounds: The two rings share three or more atoms, with a "bridge" of at least one atom connecting the two "bridgehead" atoms.
Spiro bicyclic compounds: The two rings share only a single common atom.
The significance of bicyclic compounds in chemical synthesis and design is substantial. Their rigid, three-dimensional structures offer a level of conformational constraint not seen in acyclic or simple monocyclic systems. This rigidity is crucial in the design of molecules that need to fit precisely into biological targets like enzyme active sites or receptors. Many biologically important molecules, including natural products like camphor (B46023) and various alkaloids, feature a bicyclic core, which is often essential for their activity. This has made them attractive targets for total synthesis and valuable scaffolds in medicinal chemistry and materials science.
The Unique Role of the 6-Thiabicyclo[3.2.1]octane Scaffold as a Research Focus
The bicyclo[3.2.1]octane framework is a prevalent carbocyclic scaffold found in a multitude of bioactive natural products. researchgate.net Its defined stereochemistry and conformational rigidity make it an important building block in synthetic organic chemistry. researchgate.net The introduction of a sulfur atom at the 6-position to form the 6-thiabicyclo[3.2.1]octane scaffold introduces unique electronic and steric properties.
A significant area of research for the related 8-thiabicyclo[3.2.1]octane scaffold, which shares the same core structure, has been in the development of therapeutic agents, particularly for neurological disorders. These "thiatropane" structures are analogues of tropane (B1204802) alkaloids like cocaine. nih.gov Researchers have synthesized these compounds to study their interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov Studies have shown that these sulfur-containing bicyclic systems can be potent and selective inhibitors of these transporters, making them valuable tools for neuroscience research and potential leads in the development of medications for conditions like cocaine abuse. nih.govnih.gov The topological properties of the bicyclo[3.2.1]octane core are considered crucial for this binding activity, more so than the specific presence of the nitrogen atom found in natural tropanes. nih.govnih.gov
Specific Research Contexts of Methyl-Substituted 6-Thiabicyclo[3.2.1]octanes, including the 5-methyl- Isomer
The addition of methyl groups to the 6-thiabicyclo[3.2.1]octane scaffold can significantly influence its physical properties, chemical reactivity, and biological activity. cymitquimica.com While detailed research on the specific 5-methyl- isomer is limited in publicly accessible literature, the study of other methyl-substituted analogues provides a clear context for their importance.
For instance, various trimethyl-substituted 6-thiabicyclo[3.2.1]octanes are well-documented and have found applications in several fields. They are recognized as valuable intermediates for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals due to the unique reactivity conferred by the sulfur atom within the rigid bicyclic structure. chemimpex.com Certain isomers are used as flavoring agents in the food industry and as key ingredients in the fragrance industry, valued for their unique scent profiles. chemimpex.com
The specific compound, 6-Thiabicyclo[3.2.1]octane, 5-methyl- , is identified by the CAS Number 61860-22-8. chemsrc.com While its synthesis and specific applications are not extensively detailed in peer-reviewed journals, its structural relationship to more studied analogues suggests potential for similar applications. The position of the methyl group at the C5 bridgehead position would be expected to influence the molecule's steric profile and potentially its interaction with biological targets or its utility as a synthetic building block.
Below is a data table detailing the properties of a well-studied, related compound, (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, to provide context for the properties of this compound class.
| Property | Value for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | Reference |
|---|---|---|
| CAS Number | 5718-75-2 | sigmaaldrich.com |
| Molecular Formula | C10H18S | sigmaaldrich.com |
| Molecular Weight | 170.31 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Assay | 95% | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61860-22-8 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
5-methyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14S/c1-8-4-2-3-7(5-8)6-9-8/h7H,2-6H2,1H3 |
InChI Key |
KWFGSOGPKBXFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 6 Thiabicyclo 3.2.1 Octane Framework
Intramolecular Cyclization Strategies for Constructing the 6-Thiabicyclo[3.2.1]octane Core
The construction of the bridged bicyclic system of 6-thiabicyclo[3.2.1]octane is efficiently achieved through intramolecular cyclization, a powerful strategy in organic synthesis. These methods involve forming one of the rings by creating a bond between two atoms within the same molecule, a pre-formed precursor.
Radical-Mediated Thiol-Ene Cyclizations and Analogous Processes
Radical-mediated thiol-ene reactions are a prominent method for synthesizing sulfur-containing heterocycles. researchgate.net This "click" chemistry reaction involves the addition of a thiol (R-SH) to an alkene (an "ene"). wikipedia.org In the intramolecular version, a molecule containing both a thiol and an alkene group reacts with itself to form a ring. The process is typically initiated by light, heat, or a radical initiator, which generates a reactive thiyl radical. wikipedia.org This radical then attacks the alkene within the same molecule, leading to cyclization. nih.gov
Regioselectivity and Stereoselectivity in Cyclization Reactions (e.g., 5-exo vs. 6-endo Pathways)
A critical aspect of intramolecular thiol-ene cyclizations is regioselectivity, which dictates the size of the ring that is formed. The reaction can proceed via two main pathways, as defined by Baldwin's rules:
5-exo cyclization: The thiyl radical attacks the inner carbon of the double bond, forming a five-membered ring and a radical on the carbon outside the newly formed ring. For precursors designed to form the 6-thiabicyclo[3.2.1]octane system, this pathway leads to the desired bridged structure. researchgate.netresearchgate.net
6-endo cyclization: The radical attacks the terminal carbon of the double bond, forming a six-membered ring with the radical now part of the ring itself. nih.gov
The outcome of these competing pathways is often difficult to predict, especially for reactions involving unsubstituted terminal alkenes, due to the rapid and reversible nature of the radical addition step. nih.gov However, the reaction can be guided toward a specific product. A highly regioselective cyclization has been reported for the formation of 6-thiabicyclo[3.2.1]octane, where no 6-endo product was observed. nih.govmdpi.com The preference for one pathway over the other is determined by the relative stability of the transition states and the resulting carbon-centered radical intermediates. nih.govnih.gov
| Cyclization Pathway | Ring Formed | Radical Position | Typical Outcome for 6-Thiabicyclo[3.2.1]octane Synthesis |
| 5-exo-trig | 5-membered | External to the ring | Favorable, leads to the desired bicyclic system. researchgate.net |
| 6-endo-trig | 6-membered | Internal to the ring | Often a competing, less-favored pathway. nih.gov |
This table summarizes the two primary cyclization pathways in radical-mediated synthesis of the 6-thiabicyclo[3.2.1]octane core.
Influence of Substrate Design and Reaction Conditions on Cyclization Outcome
Careful control over substrate design and reaction conditions is crucial for directing the regioselectivity and stereoselectivity of the thiol-ene cyclization. nih.gov
Substrate Design:
Substitution on the Alkene: The use of substituted alkenes is a key strategy to promote the reaction towards a single product. nih.govmdpi.com For instance, substitution that leads to the formation of a more stabilized tertiary radical intermediate upon cyclization will strongly favor that pathway. A 5-exo cyclization was highly favored when it resulted in a more stable tertiary radical, with the competing 6-endo product not being observed. nih.govmdpi.com
Geometric Constraints: The inherent geometry of the starting molecule can pre-dispose it to cyclize in a particular manner, reducing the geometric constraints for one pathway over another. nih.gov
Reaction Conditions:
Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the thermodynamically more stable product or the kinetically formed product. wikipedia.orgnih.gov For example, in some systems, the six-membered endo product is favored under conditions that promote thermodynamic control. nih.gov
Initiation Method: The method of radical initiation, whether photochemical or thermal, can influence the reaction's efficiency and outcome. researchgate.net Photo-initiated reactions are often fast and can be performed under mild conditions. nih.govresearchgate.net
| Factor | Influence on Cyclization | Example |
| Alkene Substitution | Directs regioselectivity by stabilizing one radical intermediate over another. | An isopropylidene group on the alkene favors 5-exo cyclization by forming a stable tertiary radical. mdpi.com |
| Concentration | Can affect the competition between intra- and intermolecular reactions. | At high concentrations, intermolecular reactions can compete with the desired cyclization. nih.gov |
| Temperature | Can shift the equilibrium between kinetic and thermodynamic products. | Higher temperatures may favor the thermodynamically more stable 6-endo product in some cases. nih.gov |
This table outlines key factors that influence the outcome of thiol-ene cyclization reactions.
Ionic Cyclization Reactions
While radical pathways are common, ionic cyclization reactions also provide a route to the 6-thiabicyclo[3.2.1]octane core. These reactions involve charged intermediates rather than radicals. For example, ionic conditions have been shown to promote the formation of the 5-exo product through a thermal thia-Claisen rearrangement, a type of pericyclic reaction. nih.gov The development of ionic reactions has been a significant area of progress in the synthesis of functionalized bicyclo[3.2.1]octanes. researchgate.net
Photochemical Routes to 6-Thiabicyclo[3.2.1]octanes
Photochemistry offers distinct pathways for constructing the 6-thiabicyclo[3.2.1]octane skeleton. One direct method involves the photolysis of 1-methylthiocyclohex-3-ene to synthesize 6-thiabicyclo[3.2.1]octanes. mdpi.com Another powerful photochemical strategy is the intramolecular [2+2] photocycloaddition. For instance, irradiation of 2-(prop-2-enyl)thiophen-3(2H)-ones can lead to the formation of 7-thiatricyclo[3.2.1.0³,⁶]octan-2-ones, which are structurally related and can serve as precursors. researchgate.net Photochemical reactions are often highly efficient and can provide access to complex molecular architectures under mild conditions. semanticscholar.org
Organocatalytic and Metal-Catalyzed Approaches to Bicyclo[3.2.1]octanes
While the above methods focus on forming the sulfur-containing ring, broader strategies for constructing the parent bicyclo[3.2.1]octane carbon framework are also highly relevant. These skeletons can then be functionalized with sulfur. Organocatalysis and metal catalysis have emerged as powerful tools for this purpose, often enabling high levels of enantioselectivity. researchgate.netnih.gov
Organocatalysis: This field uses small organic molecules to catalyze reactions. It has been successfully applied to the synthesis of the bicyclo[3.2.1]octane scaffold through various reaction cascades, such as domino Michael/Aldol reactions. nih.govacs.org These methods allow for the construction of complex, polysubstituted chiral bicyclo[3.2.1]octanes in good yields and with high stereoselectivity from simple, achiral starting materials. nih.govacs.orgrsc.org
Metal-Catalyzed Approaches: Transition metals are widely used to catalyze the formation of the bicyclo[3.2.1]octane system.
Palladium Catalysis: Palladium-catalyzed reactions, such as asymmetric tandem Heck/carbonylation, have been developed to desymmetrize cyclopentenes, constructing chiral bicyclo[3.2.1]octanes with multiple stereocenters. nih.gov
Copper and Rhodium Catalysis: Copper-catalyzed carbene insertion from diazomethyl ketones is an attractive method for synthesizing bridged bicyclo[3.2.1]octanones. tandfonline.com
Other Metals: The development of various metal-catalyzed reactions, including cycloadditions and rearrangements, has been a key driver in the synthesis of these frameworks. researchgate.net
| Catalysis Type | Reaction Example | Key Features |
| Organocatalysis | Domino Michael/Aldol Reaction | Builds multiple stereocenters; enantioselective; uses small organic catalysts. acs.org |
| Palladium Catalysis | Asymmetric Heck/Carbonylation | Desymmetrization of simple alkenes; creates quaternary stereocenters. nih.gov |
| Copper Catalysis | Intramolecular C-H Insertion | Utilizes diazoketone precursors to form the bridged system. tandfonline.com |
This table presents a summary of advanced catalytic methodologies for constructing the bicyclo[3.2.1]octane framework.
Enantioselective Synthesis of the 6-Thiabicyclo[3.2.1]octane Scaffold
The enantioselective synthesis of bicyclic scaffolds is of paramount importance for applications in medicinal chemistry and materials science. While extensive research has been conducted on the enantioselective synthesis of related scaffolds like 8-azabicyclo[3.2.1]octanes, methodologies specifically targeting the 6-thiabicyclo[3.2.1]octane framework are less common but equally significant. rsc.org
One notable approach involves the use of chiral auxiliaries derived from readily available natural products. For instance, (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane has been utilized as a chiral sulfide (B99878) in asymmetric synthesis. tcichemicals.com This approach relies on the formation of a chiral sulfur ylide, which then participates in stereoselective transformations. Although this example uses a polysubstituted derivative as a catalyst rather than synthesizing the core enantioselectively, it highlights the potential for chirality transfer involving this scaffold.
Methodologies such as enantioselective deprotonation using chiral lithium amides, which have been successfully applied to the synthesis of sulfur analogues of tropanes like 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones, could theoretically be adapted for the 6-thiabicyclo[3.2.1]octane system to achieve enantiocontrol. nih.gov
Domino and Cascade Reaction Sequences for Bicyclic Construction
Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like the 6-thiabicyclo[3.2.1]octane framework from simple starting materials in a single operation. rsc.org These reactions, by combining multiple bond-forming events in one pot, avoid the need for isolation of intermediates, thereby saving time and resources.
For the broader class of bicyclo[n.3.1]alkanes, various domino protocols have been developed. rsc.org In the context of sulfur-containing bicyclic systems, a notable example is the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates. This reaction proceeds via a domino sequence involving nucleophilic addition of the mercapto group to the double bond, followed by an intramolecular cyclization at the carbonyl group to furnish 2-oxa-7-thiabicyclo[3.2.1]octane derivatives. psu.edu While this example results in a related oxa-thia bicyclic system, the underlying principle of a domino Michael-addition/cyclization sequence is a viable strategy for the construction of the 6-thiabicyclo[3.2.1]octane core.
An organocatalytic domino Michael/Aldol reaction has been effectively used to prepare highly functionalized bicyclo[3.2.1]octane derivatives with excellent stereoselectivity, demonstrating the power of cascade reactions in constructing this framework. acs.org The adaptation of such methodologies to incorporate a sulfur atom into the bicyclic system remains an area of synthetic interest.
Rearrangement Reactions Facilitating the Bicyclo[3.2.1]octane Skeleton Formation
Skeletal rearrangements are powerful transformations in organic synthesis that allow for the construction of complex ring systems from more readily accessible precursors. For the bicyclo[3.2.1]octane framework, various rearrangement strategies have been explored.
A palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans has been shown to efficiently produce bicyclo[3.2.1]octan-8-ones. nih.gov This transformation proceeds with high stereospecificity, particularly for sulfone derivatives, yielding exclusively the endo-configured diastereomers. nih.gov
In the context of heteroatom-containing bicyclo[3.2.1]octanes, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols have been developed using reagents like thionyl chloride. nih.gov These reactions involve an oxygen migration to form a different bicyclic system. While not directly yielding a 6-thiabicyclo[3.2.1]octane, these studies provide mechanistic insights into rearrangements within bridged bicyclic systems that could inspire the design of analogous transformations for sulfur-containing scaffolds.
Targeted Synthesis of Specific Methyl-Substituted 6-Thiabicyclo[3.2.1]octane Isomers (e.g., 5-methyl- and poly-methylated derivatives)
The synthesis of specifically substituted derivatives of the 6-thiabicyclo[3.2.1]octane scaffold is crucial for tuning its physical, chemical, and biological properties. While a direct synthesis of 5-methyl-6-thiabicyclo[3.2.1]octane is not extensively documented, methods for preparing the parent compound and poly-methylated analogues provide a foundation for accessing such targeted isomers.
The parent 6-thiabicyclo[3.2.1]octane can be synthesized via a 5-exo-trig thiol-ene cyclization. researchgate.net A key precursor for this synthesis is 3-cyclohexenylmethyl p-bromobenzenesulfonate, which can be converted in several steps to endo-4-bromo-6-thiabicyclo[3.2.1]octane. datapdf.com Reduction of this bromo-derivative with triphenyltin (B1233371) hydride yields the parent 6-thiabicyclo[3.2.1]octane. datapdf.com
A well-documented poly-methylated derivative is (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, also known as (-)-isothiocineole. tcichemicals.comcymitquimica.com This chiral compound is valuable in asymmetric synthesis. tcichemicals.com The existence and utility of such polysubstituted derivatives suggest that synthetic routes can be tailored to introduce methyl groups at various positions on the bicyclic framework.
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Feature |
| 6-Thiabicyclo[3.2.1]octane | 280-49-9 | C₇H₁₂S | Synthesized via reduction of endo-4-bromo derivative. datapdf.com |
| (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | 5718-75-2 | C₁₀H₁₈S | A chiral auxiliary used in asymmetric synthesis. tcichemicals.com |
Derivatization and Functionalization Strategies for 6-Thiabicyclo[3.2.1]octane Derivatives
The functionalization of the 6-thiabicyclo[3.2.1]octane scaffold is essential for exploring its potential applications. Strategies for introducing various functional groups and for interconverting them are key to creating a diverse range of derivatives.
Introduction of Halogen, Hydroxyl, and Other Polar Functional Groups
The introduction of halogen atoms provides a handle for further synthetic transformations. A synthesis of endo-4-bromo-6-thiabicyclo[3.2.1]octane has been reported, starting from 3-cyclohexenylmethyl p-bromobenzenesulfonate. datapdf.com The critical step involves the bromination of a thioacetate (B1230152) precursor, followed by base-induced cyclization to yield the bicyclic bromide. datapdf.com
While direct hydroxylation of the 6-thiabicyclo[3.2.1]octane skeleton is not well-documented, functionalization of the corresponding sulfone (8-thiabicyclo[3.2.1]octane-8,8-dione) is known. For example, (1R,5S,6R,7S)-6,7-dihydroxy-3-methylidene-8λ⁶-thiabicyclo[3.2.1]octane-8,8-dione can be synthesized from the corresponding sulfone via dihydroxylation. acs.org This indicates that oxidation of the sulfur atom can facilitate the introduction of hydroxyl groups onto the carbon framework.
Functional Group Interconversions on the Bicyclic Scaffold
Functional group interconversions on the 6-thiabicyclo[3.2.1]octane scaffold allow for the synthesis of a variety of derivatives from a common intermediate. The conversion of the bromo group in endo-4-bromo-6-thiabicyclo[3.2.1]octane to a hydrogen atom via reduction with triphenyltin hydride is a clear example of such a transformation. datapdf.com
Furthermore, the enolate chemistry of 8-thiabicyclo[3.2.1]octan-3-one has been explored to prepare 2-substituted derivatives, which serves as an entry point to various sulfur analogues of tropanes. nih.gov This demonstrates that functionalization at positions alpha to a carbonyl group within the bicyclic system is a viable strategy for introducing diverse substituents.
| Starting Material | Reagent(s) | Product | Transformation Type |
| 3-Cyclohexenylmethyl thioacetate | 1. Br₂ 2. KOH/MeOH | endo-4-Bromo-6-thiabicyclo[3.2.1]octane | Halogenation/Cyclization datapdf.com |
| endo-4-Bromo-6-thiabicyclo[3.2.1]octane | Ph₃SnH, AIBN | 6-Thiabicyclo[3.2.1]octane | Dehalogenation datapdf.com |
| 8-Thiabicyclo[3.2.1]octane-3-one | 1. LDA 2. Electrophile | 2-Substituted-8-thiabicyclo[3.2.1]octan-3-one | α-Functionalization nih.gov |
| 3-Methylidene-8λ⁶-thiabicyclo[3.2.1]octane-8,8-dione | OsO₄, NMO | (1R,5S,6R,7S)-6,7-Dihydroxy-3-methylidene-8λ⁶-thiabicyclo[3.2.1]octane-8,8-dione | Dihydroxylation acs.org |
Preparation of Sulfur-Oxidized 6-Thiabicyclo[3.2.1]octane Derivatives (e.g., Sulfones)
The oxidation of the sulfur atom in the 6-thiabicyclo[3.2.1]octane framework provides access to valuable derivatives such as sulfoxides and sulfones. These oxidized species are of significant interest due to their altered chemical and physical properties, which can be exploited in various applications, including medicinal chemistry where sulfones are recognized as important bioisosteres. The methodologies for these transformations typically involve the use of common oxidizing agents, with the choice of reagent and reaction conditions determining the final oxidation state of the sulfur atom.
Detailed research into the oxidation of the 6-thiabicyclo[3.2.1]octane ring system has demonstrated the efficacy of several synthetic protocols. While specific studies on the 5-methyl derivative are not extensively detailed, the established methods for the parent scaffold and its other substituted analogues are directly applicable.
One of the most common and effective reagents for the oxidation of sulfides to sulfoxides and sulfones is meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the stoichiometry of the reagent. For instance, the treatment of a substituted 8-oxa-6-thiabicyclo[3.2.1]octane with one equivalent of m-CPBA in a solvent like dichloromethane (B109758) has been shown to yield the corresponding 6-oxide (a sulfoxide). google.com Further oxidation to the sulfone can be achieved by using an excess of the oxidizing agent.
Another powerful oxidizing agent for the synthesis of sulfones from sulfides is sodium periodate (B1199274). In a patent describing the preparation of bicyclo-octane derivatives, a substituted 8-oxa-6-thiabicyclo[3.2.1]octane was successfully converted to its 6,6'-dioxide (sulfone) by treatment with an aqueous solution of sodium periodate in methanol. google.com This method is particularly useful for its relatively mild conditions and high efficiency.
Hydrogen peroxide is also a viable oxidant for these transformations. Its use in the synthesis of bicyclo[3.2.1]sulfones has been documented, often in the presence of a catalyst or under specific pH conditions to achieve the desired level of oxidation. uvic.ca
For the preparation of sulfoxides, other specific methods have also been developed. For the isomeric 8-thiabicyclo[3.2.1]octane system, oxidation has been successfully carried out using a combination of potassium superoxide (B77818) and trimethylsilyl (B98337) chloride in acetonitrile, affording the corresponding sulfoxides in good yields. nih.gov This suggests an alternative route that could potentially be adapted for the 6-thiabicyclo[3.2.1]octane framework.
The stereochemical outcome of the oxidation to the sulfoxide (B87167) is also a critical consideration, as the resulting sulfoxide can exist as two diastereomers (exo and endo) due to the chiral nature of the bicyclic system and the pyramidal geometry of the sulfoxide group. The stereoselectivity of the oxidation is influenced by the steric environment around the sulfur atom and the approach of the oxidizing agent.
The table below summarizes the key findings from studies on the oxidation of related thiabicyclo[3.2.1]octane systems, which are instructive for the synthesis of sulfur-oxidized derivatives of 6-thiabicyclo[3.2.1]octane, 5-methyl-.
| Substrate | Oxidizing Agent | Product | Reference |
| (1S,2S,4R)-2-Benzyloxy-4-methoxy-8-oxa-6-thiabicyclo[3.2.1]octane | 3-Chloroperoxybenzoic acid (m-CPBA) | (1S,2S,4R)-2-Benzyloxy-4-methoxy-8-oxa-6-thiabicyclo[3.2.1]octane, 6-oxide | google.com |
| (1S,2S,4R)-2-Benzyloxy-4-methoxy-8-oxa-6-thiabicyclo[3.2.1]octane | Sodium periodate | (1S,2S,4R)-2-Benzyloxy-4-methoxy-8-oxa-6-thiabicyclo[3.2.1]octane, 6,6'-dioxide | google.com |
| 3-Aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octanes | Potassium superoxide and trimethylsilyl chloride | 3-Aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octane sulfoxides | nih.gov |
| Alkyl-2,8-dioxa-6-thiabicyclo[3.2.1]octanes | Not specified | Corresponding sulfoxides and sulfones | researchgate.net |
Mechanistic Insights and Reactivity Profiling of 6 Thiabicyclo 3.2.1 Octane Systems
Detailed Reaction Mechanisms for the Formation of the 6-Thiabicyclo[3.2.1]octane Ring System
The construction of the 6-thiabicyclo[3.2.1]octane ring system can be achieved through several synthetic strategies, primarily involving the cyclization of acyclic precursors. The specific mechanism often dictates the substitution pattern and stereochemistry of the final product.
One of the most effective methods is the intramolecular thiol-ene "click" reaction. nih.gov This approach typically involves a thiyl radical adding to a strategically placed carbon-carbon double bond within the same molecule. The process is often initiated by photolysis or thermolysis of a precursor containing both a thiol group and an alkene moiety. nih.gov The regioselectivity of this radical cyclization is a critical aspect, governed by Baldwin's rules and the stability of the resulting radical intermediates. The formation of the 6-thiabicyclo[3.2.1]octane system corresponds to a 6-endo cyclization. While 5-exo cyclizations are often kinetically favored, the use of substituted alkenes can effectively promote the desired 6-endo pathway, leading to the formation of the bicyclic octane ring with high regioselectivity. nih.gov For instance, a highly regioselective cyclization has been reported to form 6-thiabicyclo[3.2.1]octane with no observation of the corresponding 5-exo product. nih.gov
The mechanism proceeds via the generation of a thiyl radical, which then attacks the double bond. The regioselectivity can be rationalized by the stability of the intermediate carbon-centered radical. nih.gov The larger bond length of the C-S bond compared to C-C or C-O bonds allows for effective orthogonal overlap with the double bond, making the 6-endo cyclization more favorable under certain conditions. nih.gov
Alternative methods for forming this bicyclic system include palladium-catalyzed reactions. These advanced synthetic routes can be used to introduce specific substituents onto the bicyclic framework. evitachem.com The synthesis often involves multi-step processes that may include the formation of enol triflates from corresponding ketones, followed by Suzuki coupling with arylboronic acids to introduce aryl groups. evitachem.com Subsequent reduction steps then yield the saturated 6-thiabicyclo[3.2.1]octane core. evitachem.com General cyclization reactions starting from a linear precursor in the presence of a sulfur source like sodium sulfide (B99878) also represent a common technique. evitachem.com
Investigation of the Reactivity of the Bicyclo[3.2.1]octane Framework
The reactivity of the 6-thiabicyclo[3.2.1]octane system is significantly influenced by its unique three-dimensional structure, including the inherent ring strain and the conformational rigidity imposed by the bridged framework.
The bicyclo[3.2.1]octane skeleton, which consists of a six-membered ring constrained by a one-carbon bridge, possesses inherent ring strain that is a key determinant of its reactivity. researchgate.net Molecular mechanics calculations have been used to estimate the strain energies of various bicyclic hydrocarbons. These studies reveal that the bicyclo[3.2.1]octane system is more strained than its bicyclo[2.2.2]octane isomer. This difference in strain energy can drive rearrangements where a less stable framework converts to a more stable one. For example, a secondary bicyclo[2.2.2]oct-5-en-2-yl radical has been shown to be more stable than a tertiary bicyclo[3.2.1]oct-6-en-2-yl radical, highlighting the interplay between ring strain and radical stability.
The strain within the bicyclo[3.2.1]octane system can be alleviated in reactions that lead to ring-opening or rearrangement. This inherent strain makes the olefinic derivatives of this system highly reactive dienophiles in cycloaddition reactions. molaid.com The conformational rigidity of the bridged system also plays a crucial role, with the six-membered ring typically adopting a chair-like conformation.
| Bicyclic System | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.2.1]heptane | 17.1 |
| Bicyclo[2.2.2]octane | 12.1 |
| Bicyclo[3.2.1]octane | 13.0 |
As discussed in the formation of the ring system, radical intermediates play a pivotal role. The stability of the carbon-centered radical formed after the initial addition of the thiyl radical to the alkene determines the regiochemical outcome of the cyclization. nih.gov For example, the presence of methyl groups on the double bond can stabilize the resulting radical, favoring a 6-exo cyclization pathway. nih.gov
Beyond ring formation, radical reactions on the pre-formed bicyclic skeleton are also of interest. The Surzur–Tanner rearrangement, a radical/polar sequence involving a 1,2-alkyl radical migration, has been studied in related carbohydrate systems to construct 6,8-dioxabicyclo[3.2.1]octane frameworks. nih.gov This type of radical cascade demonstrates how radical intermediates can be used to effect complex skeletal reorganizations. The stability of radical intermediates within the bicyclo[3.2.1]octane framework is influenced by both the substitution pattern and the inherent ring strain of the system.
The ionic chemistry of the 6-thiabicyclo[3.2.1]octane system often involves the formation of cationic intermediates, particularly in solvolysis reactions. Studies on the solvolysis of 3-tosyloxy-8-thiabicyclo[3.2.1]octanes have been conducted to understand the modes of stabilization of the resulting carbocation. umich.edu The presence of the sulfur heteroatom can influence the stability and subsequent reaction pathways of these intermediates.
In analogous oxygen-containing systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, skeletal rearrangements have been observed under ionic conditions. nih.gov Treatment with thionyl chloride in pyridine, for instance, leads to an oxygen migration and the formation of a rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate. nih.gov This highlights the propensity of the bicyclo[3.2.1]octane framework to undergo rearrangements to relieve strain or to form more stable intermediates.
Unsaturated derivatives of the bicyclo[3.2.1]octane framework, such as bicyclo[3.2.1]octadienes, can participate in cycloaddition reactions. The inherent strain in these bridged alkenes makes them reactive dienophiles. molaid.com For example, oxabicyclo[3.2.1]octadiene derivatives have been shown to undergo facile Diels-Alder reactions with various dienes, providing access to more complex bicyclo[5.4.0]undecane systems. molaid.com
Furthermore, 1,3-dipolar cycloadditions have been explored with related diazabicyclo[3.2.1]octane systems. nih.gov Azomethine ylides derived from 2(1H)-pyrazinones undergo cycloaddition with acrylates to afford 3,8-diazabicyclo[3.2.1]octane derivatives. nih.gov These reactions demonstrate the utility of the unsaturated bicyclo[3.2.1] framework as a scaffold for constructing more complex polycyclic structures.
Stereochemical Control and Regiochemical Outcomes in Reactions
Controlling stereochemistry and regiochemistry is paramount in the synthesis and functionalization of 6-thiabicyclo[3.2.1]octane systems. The rigid, bridged nature of the framework provides a platform for achieving high levels of selectivity.
In the formation of the ring via radical cyclization, regioselectivity is often dependent on reaction conditions. For example, in competing 6-endo versus 7-exo cyclizations, high temperatures tend to favor the thermodynamically more stable six-membered ring product, while low temperatures can favor the kinetically controlled seven-membered ring product. nih.gov The substitution pattern on the alkene also plays a crucial role in directing the cyclization, with substituted alkenes often leading to a single product with high regioselectivity. nih.gov
The stereochemistry of reactions on the bicyclic system is also well-controlled. Chiral derivatives of 6-thiabicyclo[3.2.1]octane, such as (+)-isothiocineole, have been used as inexpensive and readily available chiral sulfides in asymmetric synthesis. rsc.orgacs.org For instance, they have been employed to mediate highly selective asymmetric epoxidations and aziridinations through the formation of chiral sulfur ylides. rsc.org In one application, a chiral (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane catalyst was used for the enantioselective cyclopropanation of electron-deficient dienes, affording the desired products in high yield and with excellent stereoselectivity. rsc.org
| Factor | Effect on Regioselectivity | Example Outcome |
|---|---|---|
| Alkene Substitution | Substituents can stabilize the intermediate radical, directing the cyclization pathway. | An isopropylidene group favors 5-exo cyclization due to the formation of a stable tertiary radical. nih.gov |
| Temperature | Can switch between kinetic and thermodynamic control. | High temperatures favor the 6-membered thermodynamic product over the 7-membered kinetic product. nih.gov |
| Radical Reversibility | Rapid reversal of the radical addition step can lead to mixtures of isomers. | Competing 5-exo and 6-endo cyclizations onto unsubstituted terminal alkenes. nih.gov |
Diastereoselectivity in Scaffold Construction and Functionalization
The control of diastereoselectivity is a critical aspect in the synthesis and modification of bicyclo[3.2.1]octane frameworks. researchgate.net The inherent conformational rigidity of the scaffold often dictates the facial selectivity of incoming reagents, leading to predictable stereochemical outcomes. While specific studies on 5-methyl-6-thiabicyclo[3.2.1]octane are limited, analysis of related bicyclic systems provides valuable insights into the directing effects that govern diastereoselectivity.
For instance, in the synthesis of related 8-oxabicyclo[3.2.1]octane systems, electrophilic additions have been shown to proceed with high stereoselectivity. The bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one, for example, leads to a tribromo derivative with a specific, highly controlled stereochemistry due to the steric hindrance of the bicyclic framework. scispace.com Subsequent reduction of the ketone in this system with sodium borohydride occurs exclusively from the less hindered exo face, yielding a single diastereomer of the corresponding alcohol. scispace.com These examples underscore how the defined three-dimensional structure of the bicyclo[3.2.1]octane core can be used to direct subsequent functionalization steps with a high degree of diastereocontrol.
Similar principles apply to the construction of the scaffold itself. Domino reactions, such as Michael-aldol annulations, have been employed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives, where the stereocenters are set in a predictable manner during the cyclization cascade.
| Reaction | Substrate System | Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| Reduction | 8-oxabicyclo[3.2.1]octan-2-one derivative | NaBH₄ | Exclusive formation of the endo-alcohol via exo attack. | scispace.com |
| Bromination | 8-oxabicyclo[3.2.1]oct-6-en-2-one | Br₂ in AcOH | Highly stereoselective formation of a tribromo derivative. | scispace.com |
Enantioselectivity in Transformations
Enantioselective synthesis and transformations are paramount for producing optically pure compounds. In the context of 6-thiabicyclo[3.2.1]octane systems, enantioselectivity has been explored both in the construction of the scaffold and in its application as a chiral catalyst.
A notable application involves the use of a chiral derivative, (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, as a highly effective organocatalyst. This chiral sulfide catalyzes asymmetric cyclopropanation reactions by forming a chiral sulfur ylide in situ. rsc.org In the reaction between electron-deficient dienes and bromide precursors, this catalyst has demonstrated the ability to produce vinylcyclopropanes with exceptional levels of stereoselectivity. rsc.org
The reaction proceeds through the formation of a chiral sulfur ylide, which then undergoes a vinylogous addition to the diene, followed by an intramolecular nucleophilic substitution. rsc.org This catalytic system provides the desired cyclopropane (B1198618) products in high yields with excellent diastereomeric and enantiomeric ratios. rsc.org
| Reaction Type | Catalyst | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Cyclopropanation | (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | Electron-deficient diene and 2-bromoalkyl ethanone | 99% | >19:1 | 98:2 | rsc.org |
Furthermore, methodologies for the enantioselective construction of the core bicyclo[3.2.1] scaffold have been developed for related heterocyclic systems. For example, a copper-catalyzed enantioselective alkene carboamination has been reported for the synthesis of 6-azabicyclo[3.2.1]octanes. nih.gov This method forges two rings and two new stereocenters in a single step, yielding the bridged heterocyclic products with moderate to good yields and generally excellent enantioselectivities. nih.gov Such strategies, which establish the absolute stereochemistry during the formation of the bicyclic core, are powerful tools in asymmetric synthesis.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound “6-Thiabicyclo[3.2.1]octane, 5-methyl-” is not available. The research findings necessary to thoroughly populate the requested sections on advanced spectroscopic methods and conformational analysis for this specific molecule could not be located.
While general principles of NMR, X-ray crystallography, mass spectrometry, and conformational analysis apply to bicyclic systems, and data exists for related structures such as other 6-thiabicyclo[3.2.1]octane derivatives psu.edudatapdf.com or the isomeric 8-thiabicyclo[3.2.1]octane system nih.govnsf.gov, the strict requirement to focus solely on "6-Thiabicyclo[3.2.1]octane, 5-methyl-" prevents the inclusion of this analogous data.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific research findings for "6-Thiabicyclo[3.2.1]octane, 5-methyl-" at this time.
Structural Characterization and Conformational Analysis of 6 Thiabicyclo 3.2.1 Octane Derivatives
Conformational Analysis and Dynamics of the Bicyclic Ring System
Stereodynamics and Ring Inversion Studies of 6-Thiabicyclo[3.2.1]octane, 5-methyl-
The bicyclo[3.2.1]octane framework, a common structural motif in numerous natural products, is characterized by a rigid skeleton composed of a six-membered ring and a five-membered ring. The conformational dynamics of this system are primarily dictated by the inversion of the six-membered ring. While specific experimental or computational studies on the stereodynamics and ring inversion of 5-methyl-6-thiabicyclo[3.2.1]octane are not extensively documented in the literature, a comprehensive understanding can be extrapolated from the analysis of the parent 6-thiabicyclo[3.2.1]octane system and the well-established principles of conformational analysis of substituted bicyclic compounds.
The 6-thiabicyclo[3.2.1]octane ring system consists of a cyclohexane-like six-membered ring (C1-C2-C3-C4-C5-S6) and a cyclopentane-like five-membered ring (C1-C7-C8-C5-S6). The six-membered ring typically adopts a chair conformation. The introduction of a sulfur atom at the 6-position influences the bond lengths and angles compared to its carbocyclic analog, which in turn affects the energy barrier of ring inversion.
The presence of a methyl group at the 5-position introduces additional steric considerations that significantly impact the conformational equilibrium and the dynamics of ring inversion. The methyl group can occupy either an axial or an equatorial position on the six-membered ring. The relative stability of these two conformers is determined by the steric interactions with the rest of the bicyclic system.
In a substituted bicyclo[3.2.1]octane system, the preference for the substituent to occupy an equatorial position is a general trend, as this minimizes steric strain. In the case of 5-methyl-6-thiabicyclo[3.2.1]octane, the equatorial orientation of the methyl group would be expected to be the more stable conformation. This is due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the axial conformer.
The process of ring inversion in the 6-thiabicyclo[3.2.1]octane system involves the flipping of the six-membered chair conformation into its alternate chair form. This process proceeds through a higher-energy transition state, often a twist-boat or boat-like conformation. The energy barrier for this inversion is a key parameter in understanding the molecule's dynamic behavior.
For the 5-methyl derivative, the energy barrier to ring inversion would be influenced by the steric interactions of the methyl group in the transition state. It is plausible that the energy barrier for the interconversion between the two chair forms would be higher compared to the unsubstituted parent compound due to the increased steric hindrance during the conformational change.
While specific quantitative data for the ring inversion of 5-methyl-6-thiabicyclo[3.2.1]octane is not available, the following table summarizes the general conformational features and expected influences of the substituents based on related systems.
| Feature | Unsubstituted 6-Thiabicyclo[3.2.1]octane | 5-methyl-6-Thiabicyclo[3.2.1]octane (Predicted) |
| Predominant Conformation of the Six-Membered Ring | Chair | Chair |
| Methyl Group Orientation | N/A | Predominantly Equatorial |
| Key Steric Interactions | Minimal | 1,3-diaxial interactions in the axial conformer |
| Ring Inversion Barrier | Baseline for the system | Expected to be higher than the unsubstituted compound |
Detailed research findings on closely related systems, such as other substituted 6-thiabicyclo[3.2.1]octane derivatives, have been investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide insights into the conformational preferences and, in some cases, allow for the determination of the energy barriers for ring inversion through dynamic NMR experiments. However, a dedicated study providing such data for the 5-methyl derivative is yet to be reported. Computational studies, such as those employing density functional theory (DFT), could provide valuable theoretical insights into the stereodynamics and energetics of ring inversion for this specific compound.
Theoretical and Computational Studies on 6 Thiabicyclo 3.2.1 Octane Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the electronic structure and thermodynamic stability of bicyclic systems like 6-thiabicyclo[3.2.1]octane. For the parent compound and its derivatives, methods such as Density Functional Theory (DFT) are typically employed to determine optimized geometries, molecular orbital energies, and charge distributions.
The introduction of a methyl group at the C5 position in "6-Thiabicyclo[3.2.1]octane, 5-methyl-" is expected to influence the electronic landscape of the molecule. The methyl group, being an electron-donating group, would likely introduce a localized increase in electron density. This can affect the molecule's reactivity and intermolecular interactions. The stability of the 5-methyl derivative would be a function of both the inherent strain of the bicyclic system and the steric and electronic effects of the methyl substituent.
Table 1: Calculated Properties of a Representative 6-Thiabicyclo[3.2.1]octane Derivative
| Property | Value |
| Molecular Formula | C10H18S |
| Molecular Weight | 170.32 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Note: Data presented is for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane as a representative example.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving 6-thiabicyclo[3.2.1]octane systems. For instance, studies on related compounds have explored their role in catalyzing reactions, such as cyclopropanation. rsc.orgrsc.org These studies often involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies.
For "6-Thiabicyclo[3.2.1]octane, 5-methyl-", computational modeling could be used to predict its reactivity in various chemical transformations. The presence of the methyl group at C5 could influence the regioselectivity and stereoselectivity of reactions by sterically hindering certain approaches of a reactant or by electronically stabilizing or destabilizing reaction intermediates and transition states.
Theoretical Investigations of Strained Bonds and Unique Bonding Characteristics
The 6-thiabicyclo[3.2.1]octane framework possesses a unique bridged structure that results in inherent ring strain. Theoretical investigations can quantify this strain energy and analyze the nature of the chemical bonds within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the hybridization of atomic orbitals and the delocalization of electron density, which can reveal unusual bonding characteristics.
The C-S bonds in the thiabicyclic system are of particular interest. Their length and strength, as predicted by theoretical calculations, can be compared to those in acyclic sulfides to understand the effects of the bicyclic structure. The substitution at C5 with a methyl group would likely cause minor perturbations to the bond lengths and angles in its immediate vicinity, which could be quantified through computational analysis.
Chemoinformatic Analysis and Derivation of Molecular Descriptors for Structure-Property Relationships
Chemoinformatics provides a suite of computational tools to derive molecular descriptors that can be used to predict the physicochemical and biological properties of compounds. For "6-Thiabicyclo[3.2.1]octane, 5-methyl-", a variety of topological, electronic, and steric descriptors could be calculated.
These descriptors can then be used to build quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models. Such models could predict properties like boiling point, solubility, or even potential biological activities based on the compound's structure.
Table 2: Computed Molecular Descriptors for a Representative 6-Thiabicyclo[3.2.1]octane Derivative
| Descriptor | Value |
| Exact Mass | 170.11292175 Da |
| Monoisotopic Mass | 170.11292175 Da |
| Topological Polar Surface Area | 25.3 Ų |
| Heavy Atom Count | 11 |
| Complexity | 162 |
Note: Data presented is for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane as a representative example. nih.gov
In Silico Studies of Conformation and Stereoisomerism
The bicyclic nature of 6-thiabicyclo[3.2.1]octane makes its conformational analysis a key area of study. In silico methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational space of "6-Thiabicyclo[3.2.1]octane, 5-methyl-". These studies can identify the most stable conformations and the energy barriers between them.
The presence of a methyl group at C5, a stereocenter, introduces the possibility of different stereoisomers (enantiomers and diastereomers). Computational methods can be used to calculate the relative energies of these stereoisomers and to predict their chiroptical properties, such as optical rotation, which are crucial for their experimental characterization. A conformational analysis of the broader perhydrophenanthrene systems, which share some structural similarities, highlights the complexity of such fused ring systems. acs.org
Broader Applications and Utility in Chemical Research
The 6-Thiabicyclo[3.2.1]octane Scaffold as a Versatile Building Block in Complex Molecule Synthesis
The 6-thiabicyclo[3.2.1]octane framework is a valuable synthetic intermediate for the construction of complex molecular structures, particularly those requiring precise stereochemical control. Its rigid bicyclic nature allows for the predictable transfer of chirality, making it an effective chiral auxiliary in asymmetric synthesis.
One of the most prominent applications of a methylated derivative, (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, is in the generation of chiral sulfur ylides. These ylides are powerful reagents for the asymmetric synthesis of strained three-membered rings, such as epoxides and aziridines, which are themselves important building blocks for more complex molecules. For instance, treatment of sulfonium (B1226848) salts derived from this chiral sulfide (B99878) with a base generates a reactive ylide that can then react with aldehydes or imines to produce the corresponding chiral oxiranes and aziridines in high yields and with excellent diastereoselectivity and enantioselectivity. This methodology has been successfully applied to the total synthesis of complex natural products like quinine.
Furthermore, the 6-thiabicyclo[3.2.1]octane scaffold has been employed in the synthesis of vinylcyclopropanes. In these reactions, a chiral sulfur ylide generated from a derivative of 6-thiabicyclo[3.2.1]octane undergoes a vinylogous addition to a diene, followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring with high stereoselectivity. The synthesis of the core 6-thiabicyclo[3.2.1]octane structure can be achieved through methods such as 5-exo-trig thiol-ene cyclization, providing access to this valuable bicyclic skeleton from readily available starting materials. nih.gov
| Derivative | Application | Product | Key Features |
|---|---|---|---|
| (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | Asymmetric Epoxidation | Chiral Oxiranes | High yields, diastereoselectivity, and enantioselectivity. |
| (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | Asymmetric Aziridination | Chiral Aziridines | High yields and stereoselectivity. |
| (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | Asymmetric Cyclopropanation | Vinylcyclopropanes | Excellent stereoselectivity (e.g., >19:1 dr, 98:2 er). nih.gov |
Catalytic Applications of 6-Thiabicyclo[3.2.1]octane Derivatives
The utility of the 6-thiabicyclo[3.2.1]octane framework extends into the realm of catalysis, where its chiral derivatives have proven to be effective organocatalysts for a variety of asymmetric transformations.
Organocatalysis Utilizing Chiral Sulfur-Containing Systems
Chiral sulfides, such as derivatives of 6-thiabicyclo[3.2.1]octane, are precursors to chiral sulfur ylides that can act as organocatalysts. In these catalytic cycles, the chiral sulfide is not consumed but is regenerated after participating in the key bond-forming steps. For example, in the enantioselective cyclopropanation of electron-deficient dienes, (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane can be used in catalytic amounts. nih.gov The reaction is initiated by the formation of a chiral sulfur ylide from the sulfide and a bromo-compound. This ylide then reacts with the diene, and subsequent intramolecular cyclization yields the desired vinylcyclopropane (B126155) and regenerates the chiral sulfide catalyst. nih.gov This process highlights the efficiency of these systems in transferring chirality to the product through a catalytic cycle.
Development of Novel Catalytic Systems Based on the Thiabicyclo[3.2.1]octane Core
Research in this area focuses on the design and synthesis of new, more efficient catalysts based on the 6-thiabicyclo[3.2.1]octane core. A key strategy involves the preparation of novel chiral sulfonium salts from readily available chiral sulfides like (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane. For instance, a chiral (2-bromoethyl)sulfonium salt has been developed from this sulfide. This salt serves as a practical precursor for the in-situ generation of a vinylsulfonium salt, which can then participate in stereoselective annulation reactions to form fused bicyclic epoxides and aziridines. researchgate.net The development of such reagents is significant as it can make asymmetric synthesis more practical and efficient, potentially enhancing the stereoselectivity of the reactions. researchgate.net
Research into Novel Materials Incorporating the 6-Thiabicyclo[3.2.1]octane Moiety
While derivatives of 6-thiabicyclo[3.2.1]octane have been described as having potential for use in material science, there is limited published research detailing their specific applications in the development of novel materials. The rigid, three-dimensional structure of this scaffold could theoretically be incorporated into polymers or metal-organic frameworks to impart specific conformational constraints or recognition properties. However, this remains a largely unexplored area of research.
Scaffold Design in Medicinal Chemistry and Related Fields (Emphasis on Structural Contribution, Not Biological Outcome)
The rigid bicyclo[3.2.1]octane framework is a common feature in many biologically active natural products and synthetic molecules. The introduction of a sulfur atom at the 6-position, as in 6-thiabicyclo[3.2.1]octane, offers a unique set of structural and physicochemical properties that are of interest in medicinal chemistry and drug design.
The primary contribution of the 6-thiabicyclo[3.2.1]octane scaffold in this context is its role as a conformationally restricted core. The defined three-dimensional arrangement of substituents on this rigid framework can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
Future Directions and Emerging Research Frontiers
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 5-methyl-6-thiabicyclo[3.2.1]octane and its analogs is trending towards methodologies that prioritize efficiency, atom economy, and environmental sustainability. A primary area of focus is the advancement of intramolecular thiol-ene "click" reactions. These reactions, which involve the radical-mediated cyclization of a thiol onto an alkene, are highly efficient for creating sulfur-containing heterocycles. Research is geared towards enhancing the regioselectivity of this process to favor the desired 5-exo-trig cyclization pathway, which yields the [3.2.1] bicyclic system. researchgate.net Future work will likely involve the use of photoredox catalysis and other visible-light-mediated methods to initiate these reactions under milder, more sustainable conditions, reducing the need for stoichiometric radical initiators and high temperatures. eurekaselect.combenthamdirect.com
Table 1: Emerging Sustainable Synthetic Strategies
| Synthetic Strategy | Key Advantages | Research Focus |
|---|---|---|
| Photocatalytic Thiol-Ene Cyclization | Mild reaction conditions, high atom economy, use of sustainable energy source (light). | Development of new photoredox catalysts, expanding substrate scope. |
| Sulfur-Directed C-H Activation | Reduces need for pre-functionalized substrates, increases step-economy. | Designing precursors where the thiol directs cyclization onto an unactivated C-H bond. |
| Domino/Cascade Reactions | Forms multiple bonds in a single operation, increasing complexity efficiently. | Designing substrates that undergo a cascade of reactions (e.g., Michael-Henry) to form the bicyclic core. nih.gov |
Exploration of Novel Reactivity Patterns and Mechanistic Discoveries
Understanding the inherent reactivity of the 5-methyl-6-thiabicyclo[3.2.1]octane skeleton is crucial for its application. The strained, bridged structure of bicyclo[3.2.1]octanes imparts specific reactivity. umich.edu Future research will focus on exploring how the embedded sulfur atom and the methyl substituent modulate this reactivity. Investigations into ionic, radical, and metal-catalyzed transformations are expected to uncover new reaction pathways. umich.edu For instance, the sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only changes the electronic properties of the molecule but also opens up avenues for further functionalization. researchgate.net
Mechanistic studies will be paramount. For example, in thiol-ene cyclizations, a deeper understanding of the factors governing the competition between 5-exo and 6-endo pathways is needed to ensure the selective formation of the desired bicyclic system. researchgate.net Additionally, exploring reactions like Diels-Alder cycloadditions using dienes incorporated into the thiabicyclo[3.2.1]octane framework could provide access to complex polycyclic structures with unique three-dimensional shapes. nih.gov The reactivity of sulfur-bridged compounds, such as those derived from thioaldehyde Diels-Alder adducts, may also offer insights into novel rearrangements and transformations. acs.org
Advanced Functionalization and Derivatization for Diverse Applications
The true potential of 5-methyl-6-thiabicyclo[3.2.1]octane lies in its capacity as a scaffold for diversification. Research is increasingly focused on developing methods for the regioselective and stereoselective functionalization of the bicyclic core. researchgate.net This allows for the systematic modification of the compound to tune its physical, chemical, and biological properties.
A significant area of application for such derivatives is in medicinal chemistry and drug discovery. Analogous 8-oxabicyclo[3.2.1]octane and 8-thiabicyclo[3.2.1]octane systems have been investigated as potent and selective inhibitors of monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), with relevance to treatments for cocaine abuse and other neurological conditions. researchgate.netacs.org Future work will likely involve synthesizing libraries of 5-methyl-6-thiabicyclo[3.2.1]octane derivatives and screening them for various biological activities, including potential anti-seizure properties, as has been seen with other novel bridged bicyclic compounds. nih.gov The rigid bicyclic framework is valuable for holding pharmacophoric groups in well-defined spatial orientations, a key aspect of rational drug design.
Integration of Stereoselective Synthesis with Computational Design
Achieving control over the stereochemistry of the bicyclic system is a major frontier. The 5-methyl-6-thiabicyclo[3.2.1]octane scaffold contains multiple stereogenic centers, and the synthesis of single, pure enantiomers is often essential for biological applications. Future research will increasingly integrate computational chemistry with synthetic efforts to achieve this goal.
Density Functional Theory (DFT) calculations are becoming a powerful tool for predicting the outcomes of stereoselective reactions. researchgate.net Researchers are using DFT to model the transition states of key bond-forming reactions, such as organocatalytic domino processes, to understand the origins of high diastereo- and enantioselectivity in the formation of bicyclo[3.2.1]octane systems. nih.gov Computational studies on the kinetics and energetics of thiol-ene reactions are also providing insights into the factors that control reaction rates and selectivity. researchgate.netnih.gov This predictive power allows for the rational design of substrates and reaction conditions to favor the desired stereoisomer, reducing the need for extensive empirical screening. This synergy between computational modeling and experimental work is expected to accelerate the development of highly efficient asymmetric syntheses. chemrxiv.org
Uncovering New Catalytic Functions for Thiabicyclo[3.2.1]octane Derivatives
An exciting and rapidly developing research area is the use of chiral, non-racemic thiabicyclo[3.2.1]octane derivatives as organocatalysts. The rigid, well-defined three-dimensional structure of this scaffold makes it an excellent platform for creating a chiral environment to influence the stereochemical outcome of a reaction.
A notable example is the use of (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane as a chiral sulfide (B99878) catalyst in enantioselective cyclopropanation reactions. In these reactions, the catalyst forms a chiral sulfur ylide intermediate that then reacts with a Michael acceptor to produce vinylcyclopropanes with high yields and excellent stereoselectivity. This demonstrates the potential of these compounds to serve as effective, metal-free catalysts in asymmetric synthesis. Future research will likely expand on this concept, designing and synthesizing new derivatives of 5-methyl-6-thiabicyclo[3.2.1]octane to catalyze a broader range of asymmetric transformations. This includes exploring their use as chiral ligands for transition metals or as novel Brønsted acid organocatalysts. anr.fr
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-methyl-6-thiabicyclo[3.2.1]octane |
| (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
| sulfoxide |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-methyl-6-thiabicyclo[3.2.1]octane derivatives?
- Methodology : A general approach involves cyclization of isoxazol-5-yl precursors with aryl groups via acid-catalyzed intramolecular thioether formation. For example, 2-(3-methylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes can be synthesized using a two-step process involving nucleophilic substitution and ring closure under acidic conditions (e.g., H₂SO₄ in ethanol) . Key parameters include temperature control (60–80°C) and stoichiometric optimization of sulfur-containing intermediates.
- Characterization : Confirm regioselectivity using ¹H/¹³C NMR and X-ray crystallography to resolve bicyclic geometry .
Q. How can the stereochemical configuration of 5-methyl-6-thiabicyclo[3.2.1]octane derivatives be determined experimentally?
- Methodology : Combine NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral chromatography to resolve enantiomers. For example, in the synthesis of 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) confirmed >98% enantiomeric excess (er) .
- Advanced Techniques : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, particularly for complex bicyclic systems .
Q. What spectroscopic methods are critical for characterizing sulfur-containing bicyclic compounds?
- Methodology : Use ¹H NMR to identify proton environments near sulfur (e.g., deshielded protons at δ 2.5–3.5 ppm). Mass spectrometry (EI-MS) with accurate mass analysis confirms molecular formulas (e.g., C₁₀H₁₈S for 4,7,7-trimethyl derivatives ). Infrared (IR) spectroscopy detects S-C stretching vibrations (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How does 5-methyl-6-thiabicyclo[3.2.1]octane act as a catalyst in stereoselective cyclopropanation reactions?
- Mechanistic Insight : The sulfur atom in the bicyclic framework facilitates chiral sulfur ylide formation via deprotonation of 2-bromoalkyl ethanone intermediates. This ylide undergoes vinylogous addition to dienes, followed by intramolecular nucleophilic substitution, achieving >19:1 diastereomeric ratio (dr) and 98% er in vinylcyclopropane synthesis .
- Optimization : Reaction conditions (e.g., NaHCO₃ in acetonitrile) stabilize the ylide intermediate, while catalyst loading (5–10 mol%) balances reactivity and stereocontrol .
Q. How can contradictory biological activity data for 6-thiabicyclo[3.2.1]octane derivatives be resolved?
- Case Study : In evaluating 2-(3-phenylisoxazol-5-yl)-3-aryl derivatives, discrepancies in receptor binding affinity may arise from subtle stereochemical or substituent effects. Use competitive radioligand assays (e.g., 5-HT₄ receptor studies) with strict enantiomeric purity standards (>95% er) to isolate structure-activity relationships (SAR) .
- Data Validation : Cross-validate results using orthogonal assays (e.g., functional cAMP assays) and computational docking simulations to identify key binding interactions .
Q. What strategies mitigate challenges in scaling up sulfur-containing bicyclic syntheses?
- Process Chemistry : Replace pyridine-based sulfonation (e.g., in 4-bromo-6-thiabicyclo[3.2.1]octane synthesis ) with greener alternatives (e.g., Na₂CO₃ in water) to reduce toxicity. Optimize ring-closure steps via flow chemistry to enhance reproducibility and yield (>80%) .
- Byproduct Management : Monitor and remove sulfoxide byproducts (e.g., via column chromatography or recrystallization) to prevent catalyst deactivation .
Q. How can computational methods predict the reactivity of 6-thiabicyclo[3.2.1]octane derivatives in novel reactions?
- DFT Applications : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions. For example, sulfur’s electron-donating effects lower the LUMO energy of the bicyclic system, favoring nucleophilic attack at the bridgehead position .
- Machine Learning : Train models on existing datasets (e.g., bicyclic compound libraries) to forecast reaction outcomes, such as optimal solvents or catalysts for new transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
